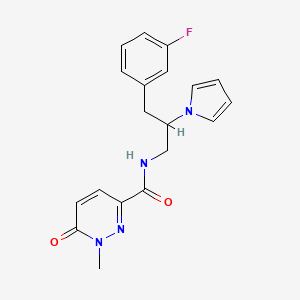
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound with the CAS number 1421468-28-1, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C18H17FN4O2, with a molecular weight of 340.4 g/mol. The compound features a pyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇FN₄O₂ |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1421468-28-1 |
Antimicrobial Activity
Recent studies indicate that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds can inhibit bacterial growth at concentrations comparable to standard antibiotics.
Anticancer Properties
Research has also explored the anticancer potential of pyridazine derivatives. A study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins, suggesting that N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo could have similar effects.
The biological activity of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : The structure allows for interaction with various cellular receptors, potentially modulating signaling pathways related to inflammation and cell growth.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress in target cells, leading to cytotoxicity in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized a series of pyridazine derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition ranging from 15 to 31 mm at a concentration of 50 µg/well, outperforming traditional antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyridazine derivatives, revealing that these compounds could significantly reduce viability in various cancer cell lines through apoptosis induction. The study employed flow cytometry to analyze apoptotic markers, confirming the potential for therapeutic applications in oncology .
特性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-23-18(25)8-7-17(22-23)19(26)21-13-16(24-9-2-3-10-24)12-14-5-4-6-15(20)11-14/h2-11,16H,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFGTBGNJOFKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













